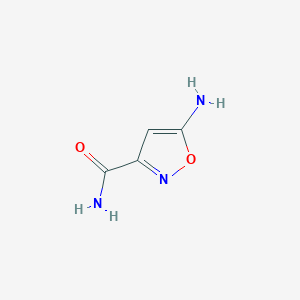

5-Amino-1,2-oxazole-3-carboxamide

Übersicht

Beschreibung

5-Amino-1,2-oxazole-3-carboxamide is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,2-oxazole-3-carboxamide typically involves the cyclization of β-hydroxy amides. One common method employs reagents such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor to facilitate the cyclization process . The reaction conditions are generally mild, making this method efficient and practical for laboratory synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of oxazole synthesis can be applied. Industrial methods often involve scalable reactions with high yields and the use of robust catalysts to ensure efficiency and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the oxazole ring or other functional groups.

Substitution: This reaction can replace hydrogen atoms with other substituents, altering the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) and electrophiles such as alkyl halides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Mechanisms and Efficacy

Research indicates that 5-amino-1,2-oxazole derivatives exhibit significant antitumor properties across various cancer cell lines. The compound has been shown to inhibit cellular mechanisms that promote tumor growth and metastasis. For instance, studies have demonstrated that certain derivatives possess IC50 values in the low micromolar range against human cancer cell lines such as prostate (PC-3), colon (HT-29), and ovarian (OVCAR-3) cancers.

Case Studies and Findings

- Anticancer Agents : A series of isoxazole derivatives were synthesized and evaluated for their cytotoxicity against multiple cancer cell lines. For example, compounds derived from 5-amino-1,2-oxazole showed enhanced activity compared to traditional chemotherapeutics like doxorubicin, indicating their potential as novel anticancer agents .

- Mechanistic Insights : The mechanism of action often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division. Some compounds demonstrated comparable efficacy to established agents such as combretastatin A-4 .

Antimicrobial Activity

Broad Spectrum Efficacy

The antimicrobial properties of 5-amino-1,2-oxazole derivatives have been explored against a range of pathogens, including bacteria and fungi. The compound has shown promising results against resistant strains, making it a candidate for further development.

Research Highlights

- Bacterial Inhibition : Studies have reported that isoxazole derivatives exhibit significant antibacterial activity against strains such as E. coli and S. aureus. The presence of specific substituents on the oxazole ring enhances their lipid solubility and antimicrobial efficacy .

- Fungal Activity : In addition to bacterial targets, these compounds have also shown antifungal properties against Candida albicans and Aspergillus niger, suggesting their potential utility in treating infections caused by these pathogens .

Neurological Applications

Potential in CNS Disorders

The role of 5-amino-1,2-oxazole in treating central nervous system disorders has been investigated due to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in various neurological conditions.

Findings from Research

- Analgesic Properties : Certain derivatives have been identified as ligands for nAChRs, suggesting potential applications in developing analgesics for conditions like neuropathic pain or inflammatory diseases .

Summary of Findings

The following table summarizes key findings regarding the applications of 5-amino-1,2-oxazole derivatives:

Wirkmechanismus

The mechanism of action of 5-Amino-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Aleglitazar: An antidiabetic compound containing an oxazole ring.

Ditazole: A platelet aggregation inhibitor with an oxazole structure.

Mubritinib: A tyrosine kinase inhibitor that includes an oxazole moiety.

Oxaprozin: A COX-2 inhibitor with an oxazole ring.

Uniqueness

5-Amino-1,2-oxazole-3-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its amino and carboxamide groups allow for diverse chemical modifications and interactions, making it a versatile compound in various research fields.

Biologische Aktivität

5-Amino-1,2-oxazole-3-carboxamide is a compound belonging to the oxazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by data tables and case studies.

Overview of Biological Activities

This compound exhibits a wide range of biological activities, including:

- Antimicrobial Activity : Effective against various bacterial strains.

- Anticancer Properties : Demonstrated cytotoxic effects on tumor cell lines.

- Anti-inflammatory Effects : Inhibition of inflammatory mediators.

- Antidiabetic and Antiobesity Effects : Potential in metabolic disorders.

- Antioxidant Activity : Scavenging of free radicals.

The biological activity of this compound is primarily attributed to its ability to interact with specific biochemical pathways. The mode of action includes:

- Nucleophilic Attack : The electron density from the aryl amine in oxazole compounds is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack.

- Interference with Bacterial Virulence : It affects pathways such as quorum sensing and bacterial chemotaxis, thereby inhibiting bacterial growth and virulence.

Antimicrobial Activity

A study demonstrated that this compound showed significant inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains, as shown in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In vitro studies using the HeLa and HCT-116 cell lines indicated that this compound exhibited cytotoxicity with IC50 values reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| HCT-116 | 20 |

These results suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Anti-inflammatory Properties

Research has shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha. In a study involving peripheral blood mononuclear cells (PBMCs), the compound demonstrated a dose-dependent inhibition of TNF-alpha production (Figure 1).

Figure 1: Inhibition of TNF-alpha Production

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies suggest that modifications to the compound can enhance its solubility and metabolic stability, which are crucial for its therapeutic efficacy.

Comparison with Similar Compounds

A comparative analysis was conducted with other oxazole derivatives to highlight the unique properties of this compound.

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Aleglitazar | Antidiabetic | Contains an oxazole ring |

| Ditazole | Platelet aggregation inhibitor | Oxazole structure |

| Mubritinib | Tyrosine kinase inhibitor | Includes an oxazole moiety |

Eigenschaften

IUPAC Name |

5-amino-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-3-1-2(4(6)8)7-9-3/h1H,5H2,(H2,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPAIKUKYFITSIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1629161-52-9 | |

| Record name | 5-amino-1,2-oxazole-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.